physicochemical properties of 3-ethyl-6-(trifluoromethyl)-1H-indole
physicochemical properties of 3-ethyl-6-(trifluoromethyl)-1H-indole
An In-Depth Technical Guide to the Physicochemical Properties and Application Profiling of 3-Ethyl-6-(trifluoromethyl)-1H-indole
Executive Summary
In modern drug discovery and materials science, the functionalization of the indole core is a cornerstone strategy for tuning molecular recognition and pharmacokinetic (PK) profiles. 3-Ethyl-6-(trifluoromethyl)-1H-indole (CAS: 2287271-42-3) represents a highly specialized scaffold[1]. The strategic placement of a trifluoromethyl (–CF3) group at the C6 position and an ethyl group at the C3 position creates a unique physicochemical dichotomy: the strongly electron-withdrawing and lipophilic nature of the –CF3 group contrasts with the localized, sterically demanding hydrophobic bulk of the C3-ethyl substitution.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. Understanding the causality behind its physical properties—such as how the C6-CF3 group inductively lowers the pKa of the indole N-H, or how the C3-ethyl group alters the metabolic soft spots—is critical for downstream applications in medicinal chemistry and assay development. This whitepaper systematically deconstructs the physicochemical properties, analytical behavior, and synthetic methodologies associated with this compound.
Structural & Physicochemical Profiling
The physicochemical profile of 3-ethyl-6-(trifluoromethyl)-1H-indole is dictated by the synergistic electronic and steric effects of its substituents.
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Electronic Effects (C6-CF3): The trifluoromethyl group is highly electronegative. Through strong inductive (–I) effects, it pulls electron density away from the indole aromatic system. This significantly increases the acidity of the N-H bond compared to an unsubstituted indole (pKa ~16.2), lowering it to approximately ~14.5. This shift is critical when designing basic extraction protocols or predicting target binding where the N-H acts as a hydrogen bond donor.
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Steric & Lipophilic Effects (C3-Ethyl): The C3 position is the most nucleophilic site on the indole ring and a common site for oxidative metabolism (e.g., via CYP450 enzymes). Substituting this position with an ethyl group not only blocks primary metabolic oxidation but also increases the overall lipophilicity (LogP) and hydrophobic surface area, enhancing membrane permeability.
Quantitative Physicochemical Data
The following table synthesizes the calculated and extrapolated physicochemical parameters based on structural analogs and established cheminformatics models[2].
| Parameter | Value / Description | Causality / Implication |
| Molecular Formula | C11H10F3N | Core composition. |
| Molecular Weight | 213.20 g/mol | Optimal for fragment-based drug design (FBDD) or as a low-MW building block. |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | Highly lipophilic; excellent passive membrane permeability (e.g., BBB penetration). |
| Calculated LogP (xLogP3) | ~3.8 - 4.1 | Driven by the combined lipophilicity of the –CF3 (+1.0) and ethyl (+1.0) groups. |
| Hydrogen Bond Donors (HBD) | 1 | The N-H bond is the sole HBD, highly polarized by the C6-CF3 group. |
| Hydrogen Bond Acceptors (HBA) | 3 | The fluorine atoms act as weak HBAs in specific enzymatic pockets. |
| Estimated pKa (N-H) | ~14.5 | Increased acidity due to the electron-withdrawing C6-CF3 group. |
Synthetic Strategy & Methodologies
Synthesizing highly substituted indoles requires regiocontrol. The traditional Fischer indole synthesis often yields mixtures when applied to meta-substituted anilines. Therefore, a Palladium-Catalyzed Larock Indole Synthesis is the preferred, self-validating protocol for generating 3-ethyl-6-(trifluoromethyl)-1H-indole[3]. The presence of the –CF3 group heavily influences the regioselectivity of the alkyne insertion.
Experimental Protocol: Regioselective Larock Synthesis
Rationale: The Larock synthesis utilizes an ortho-iodoaniline and an internal alkyne. To achieve the 3-ethyl substitution, 1-butene (or a related internal alkyne surrogate) is cross-coupled with 2-iodo-5-(trifluoromethyl)aniline. The electronic disparity caused by the –CF3 group ensures that the palladium intermediate inserts with high regiocontrol.
Step-by-Step Methodology:
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Preparation of Reagents: In a rigorously dried, argon-flushed Schlenk flask, combine 2-iodo-5-(trifluoromethyl)aniline (1.0 equiv, 10 mmol) and the internal alkyne (1-butene derivative, 2.0 equiv).
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Catalyst & Base Addition: Add Palladium(II) acetate (Pd(OAc)2, 5 mol%) as the catalyst, sodium carbonate (Na2CO3, 2.5 equiv) as the base, and lithium chloride (LiCl, 1.0 equiv) to stabilize the active Pd(0) species and prevent palladium black precipitation.
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Solvent & Reaction: Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF, 0.2 M). Heat the reaction mixture to 100°C for 12–16 hours under continuous stirring.
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Reaction Monitoring: Monitor the consumption of the aniline via LC-MS. The strongly withdrawing –CF3 group slows the initial oxidative addition; thus, elevated temperatures are required compared to electron-rich anilines.
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Workup (Self-Validating Step): Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 x 20 mL). The highly lipophilic product will partition exclusively into the organic layer. Wash the organic layer with brine (5 x 20 mL) to completely remove DMF—a critical step to prevent NMR signal overlap.
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Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 80:20).
Caption: Workflow of the Palladium-catalyzed Larock synthesis for 3-ethyl-6-(trifluoromethyl)-1H-indole.
Analytical & Chromatographic Behavior
Robust analytical methods are required to verify the purity and structural integrity of the synthesized compound. The physicochemical properties dictate the chromatographic conditions.
LC-MS / HPLC Method Development
Due to the high lipophilicity (LogP ~4.0), the compound exhibits strong retention on standard C18 reversed-phase columns.
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Column: Phenomenex Luna C18 (50 x 2.1 mm, 1.6 µm).
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Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) is required.
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Causality: The N-H is weakly basic/acidic, so 0.1% Formic Acid ensures the molecule remains in its neutral, unionized state, providing a sharp, Gaussian peak shape. The compound will elute late in the gradient (typically >70% Acetonitrile).
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Detection: UV detection at 220 nm and 254 nm (indole chromophore). MS detection in positive electrospray ionization (ESI+) yields the[M+H]+ ion at m/z 214.2.
Nuclear Magnetic Resonance (NMR) Signatures
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19F-NMR: A sharp singlet around -60.5 to -61.5 ppm (referenced to CFCl3). This is the most diagnostic peak, confirming the presence of the intact –CF3 group.
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1H-NMR: The C2-H proton appears as a distinct doublet (coupling with the N-H) around 7.0 ppm. The C3-ethyl group presents a classic triplet (CH3, ~1.2 ppm) and quartet (CH2, ~2.7 ppm) pattern. The N-H proton is typically a broad singlet at >8.0 ppm, shifted downfield due to the electron-withdrawing C6-CF3.
Pharmacokinetic (PK) Implications & Metabolic Stability
When integrated into a drug discovery pipeline, 3-ethyl-6-(trifluoromethyl)-1H-indole serves as a highly optimized pharmacophore.
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Metabolic Blocking: The unsubstituted indole ring is notoriously susceptible to rapid Phase I metabolism. Cytochrome P450 enzymes typically oxidize the electron-rich C3 position to form oxindoles, or the C6 position to form phenols.
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The C3-Ethyl Advantage: By occupying the C3 position with an ethyl group, the primary site of oxidative liability is sterically and electronically blocked.
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The C6-CF3 Advantage: The strong C-F bonds of the trifluoromethyl group are metabolically inert. Placing this at C6 prevents aromatic hydroxylation at this position. Furthermore, the electron-withdrawing nature of the CF3 group deactivates the entire benzenoid ring of the indole toward electrophilic metabolic attacks.
Caption: Pharmacokinetic logic demonstrating how C3 and C6 substitutions enhance metabolic stability and permeability.
By understanding these physicochemical parameters, researchers can accurately predict the solubility, binding affinity, and half-life of derivatives built upon the 3-ethyl-6-(trifluoromethyl)-1H-indole scaffold, minimizing late-stage attrition in development pipelines.
References
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CAS Registry & Chemical Sourcing Data for 3-ethyl-6-(trifluoromethyl)-1H-indole. ChemSrc. Retrieved March 28, 2026, from[Link]
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3-Fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-indole (Analog Physicochemical Baselines). PubChem, National Institutes of Health. Retrieved March 28, 2026, from[Link]
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Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes. ACS Publications. Retrieved March 28, 2026, from[Link]
